Dimethylprop-2-ynylsulphonium bromide

CAS No.: 23451-62-9

Cat. No.: VC3787823

Molecular Formula: C5H9BrS

Molecular Weight: 181.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23451-62-9 |

|---|---|

| Molecular Formula | C5H9BrS |

| Molecular Weight | 181.1 g/mol |

| IUPAC Name | dimethyl(prop-2-ynyl)sulfanium;bromide |

| Standard InChI | InChI=1S/C5H9S.BrH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H/q+1;/p-1 |

| Standard InChI Key | WUHKVBHEWPBWAS-UHFFFAOYSA-M |

| SMILES | C[S+](C)CC#C.[Br-] |

| Canonical SMILES | C[S+](C)CC#C.[Br-] |

Introduction

Chemical Identity and Structural Features

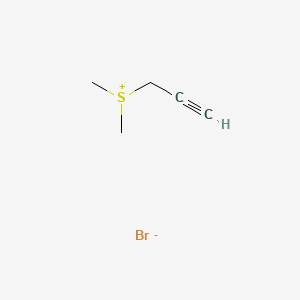

Dimethylprop-2-ynylsulphonium bromide belongs to the class of sulfonium salts, featuring a positively charged sulfur atom bonded to two methyl groups and a propargyl (prop-2-ynyl) group, with bromide as the counterion. Its IUPAC name, dimethyl(prop-2-ynyl)sulfanium bromide, reflects this structure . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 23451-62-9 |

| Molecular Formula | C₅H₉BrS |

| Molecular Weight | 181.096 g/mol |

| Melting Point | 112–113°C |

| EC Number | 245-666-5 |

| HS Code | 2930909090 |

The compound’s sulfonium center confers unique reactivity, enabling participation in isomerization and nucleophilic addition reactions .

Synthesis and Isomerization Behavior

Preparation Methods

Dimethylprop-2-ynylsulphonium bromide is synthesized via the reaction of propargyl bromide with dimethyl sulfide. This alkylation process proceeds under mild conditions, yielding the sulfonium salt with high purity . The reaction mechanism involves nucleophilic attack by the sulfur lone pair on the propargyl bromide’s electrophilic carbon, followed by bromide ion stabilization .

Isomerization to Allenic Derivatives

In neutral or basic media, the compound undergoes rapid isomerization to form an allenic sulfonium species. This transformation is critical for its role in subsequent reactions, as the allene structure exhibits enhanced susceptibility to nucleophilic attack. For example, in the presence of carboxylic acids, the allenic intermediate forms activated vinyl esters, which readily react with amines or alcohols to produce amides or esters . Notably, analogous ammonium or phosphonium salts (e.g., triethylprop-2-ynylammonium bromide) lack this reactivity, underscoring the sulfonium group’s unique catalytic role .

Chemical Properties and Reactivity

Nucleophilic Additions

The allenic sulfonium intermediate participates in base-catalyzed nucleophilic additions. For instance, carboxylic acids add across the allene’s conjugated system, generating vinyl esters that act as acylating agents. These adducts facilitate efficient acylation of amines and alcohols under mild conditions, bypassing traditional activating reagents . This property has been exploited in one-pot syntheses, where the sulfonium salt is generated in situ to catalyze acylation reactions .

Applications in Organic Synthesis

Acylation Catalysis

The compound’s ability to isomerize and form reactive intermediates makes it a valuable catalyst for acylating nucleophiles. In a representative procedure, dimethylprop-2-ynylsulphonium bromide is treated with a carboxylic acid in basic conditions, generating a vinyl ester that reacts with an amine to yield the corresponding amide . This method avoids stoichiometric coupling agents, offering a streamlined alternative to classical acylation protocols.

Mechanistic Insights

Studies reveal that dealkylation at the sulfonium center can accompany acylation under specific conditions. This side reaction highlights the importance of optimizing reaction parameters (e.g., base strength, solvent polarity) to maximize desired product formation . Comparative studies with phosphonium analogs (e.g., prop-2-ynyltriphenylphosphonium bromide) demonstrate similar reactivity, though sulfonium derivatives generally exhibit faster kinetics .

Industrial and Materials Science Applications

Conjugated Polymers

Polymerization of dimethylprop-2-ynylsulphonium bromide yields ionic conjugated polymers with potential use in organic electronics. For instance, MoCl₅-catalyzed polymerization produces films with conductivity tunable via counterion exchange . These materials are being explored for applications in flexible displays, antistatic coatings, and electrochemical sensors .

Functional Materials Design

Direct copolymerization with functional alkyl halides (e.g., 6-(N-carbazolyl)hexyl bromide) introduces pendant groups that modify optical or electronic properties. Such tailored polymers exhibit luminescence or redox activity, broadening their utility in optoelectronic devices .

Future Directions and Research Opportunities

Ongoing research aims to expand the compound’s utility in green chemistry and advanced materials. Key areas include:

-

Catalytic Asymmetric Synthesis: Developing chiral sulfonium salts for enantioselective acylation.

-

Polymer Electrolytes: Exploring ionic polymers for solid-state batteries.

-

Bioconjugation: Adapting acylation protocols for protein or peptide modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume